molecular formula C10H17F6N2O4S2+ B12318683 5-Azoniaspiro[4.4]nonane;1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide

5-Azoniaspiro[4.4]nonane;1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide

Cat. No.: B12318683
M. Wt: 407.4 g/mol
InChI Key: ZRKYJVGRMJUKEF-UHFFFAOYSA-N
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Description

5-Azoniaspiro[4.4]nonane;1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide is a spirocyclic quaternary ammonium compound. It is known for its high chemical stability, particularly in alkaline media, making it a valuable component in various industrial and scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Azoniaspiro[4.4]nonane;1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide involves the preparation of spirocyclic quaternary ammonium cations. These cations are synthesized as small molecule model compounds and investigated for their chemical stability in alkaline media at elevated temperatures . The synthetic route typically involves the reaction of appropriate precursors under controlled conditions to form the desired spirocyclic structure.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally involves standard organic synthesis techniques, including the use of inert atmospheres and controlled temperatures to ensure the stability and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Azoniaspiro[4.4]nonane;1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include strong bases and nucleophiles. The reactions are typically carried out under controlled conditions to maintain the stability of the spirocyclic structure .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. the spirocyclic structure is generally retained, with modifications occurring at specific functional groups .

Scientific Research Applications

5-Azoniaspiro[4.4]nonane;1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Azoniaspiro[4.4]nonane;1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide involves its interaction with molecular targets through its spirocyclic quaternary ammonium structure. This structure provides high chemical stability, particularly in alkaline media, which is crucial for its applications in anion exchange membranes and other electrochemical systems .

Properties

Molecular Formula

C10H17F6N2O4S2+

Molecular Weight

407.4 g/mol

IUPAC Name

5-azoniaspiro[4.4]nonane;1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide

InChI

InChI=1S/C8H16N.C2HF6NO4S2/c1-2-6-9(5-1)7-3-4-8-9;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h1-8H2;9H/q+1;

InChI Key

ZRKYJVGRMJUKEF-UHFFFAOYSA-N

Canonical SMILES

C1CC[N+]2(C1)CCCC2.C(F)(F)(F)S(=O)(=O)NS(=O)(=O)C(F)(F)F

Origin of Product

United States

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